5-Amino-6-formylnicotinic acid
Description
5-Amino-6-formylnicotinic acid is a nicotinic acid derivative characterized by an amino group at position 5 and a formyl group at position 6 on the pyridine ring. Nicotinic acid derivatives are critical in medicinal chemistry and materials science due to their versatile functional groups and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
5-amino-6-formylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,8H2,(H,11,12) |
InChI Key |
VYTRDCCICJLUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-formylnicotinic acid typically involves the modification of nicotinic acid through a series of chemical reactions. One common method includes the nitration of nicotinic acid to form 5-nitro-6-formylnicotinic acid, followed by reduction to yield the desired this compound. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or electrochemical reduction. These methods are designed to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-formylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic conditions
Major Products:
Oxidation: 5-Amino-6-carboxynicotinic acid.
Reduction: 5-Amino-6-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Amino-6-formylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-6-formylnicotinic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as those related to nicotinic acid metabolism.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-Amino-6-formylnicotinic acid with structurally related compounds based on substituent positions and functional groups:
¹CAS for this compound is absent in the provided evidence.
Key Observations:
- Substituent Position: The amino group at C5 is shared between this compound and 5-Aminonicotinic acid, but the latter lacks the formyl group at C6 .
- Functional Groups: The formyl group (-CHO) in this compound may enhance reactivity in condensation reactions, similar to the methoxy-formyl derivative synthesized in .
- Fluorophenyl Analogs : 5-(2-Fluorophenyl)-6-hydroxynicotinic acid demonstrates how halogenation (fluorine) and hydroxyl groups influence bioactivity and stability .
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